flotufolastat F18 gallium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

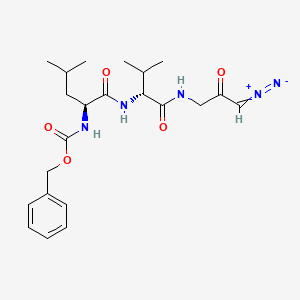

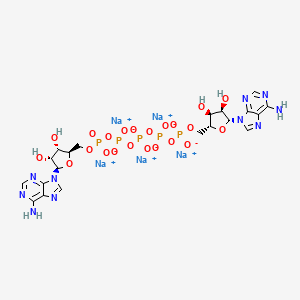

Flotufolastat F18 gallium, sold under the brand name Posluma, is a radioactive diagnostic agent used in positron emission tomography (PET) imaging for prostate cancer. This compound is specifically designed to target prostate-specific membrane antigen (PSMA) positive lesions, making it a valuable tool in the detection and management of prostate cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Flotufolastat F18 gallium is synthesized through a series of complex chemical reactions. The synthesis involves the incorporation of the radioactive isotope fluorine-18 into the molecular structure. The process typically begins with the production of fluorine-18 using a cyclotron, followed by its incorporation into the precursor molecule through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound involves the use of automated synthesis modules to ensure high purity and reproducibility. The process includes the production of fluorine-18, its incorporation into the precursor, and subsequent purification steps to obtain the final product. The entire process is carried out under strict quality control measures to ensure the safety and efficacy of the diagnostic agent .

Analyse Des Réactions Chimiques

Types of Reactions

Flotufolastat F18 gallium undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The incorporation of fluorine-18 into the precursor molecule.

Complexation: The formation of a stable complex between the fluorine-18 labeled molecule and gallium

Common Reagents and Conditions

The synthesis of this compound typically involves the use of reagents such as potassium carbonate, acetonitrile, and water. The reactions are carried out under controlled conditions, including specific temperatures and pH levels, to ensure the successful incorporation of fluorine-18 and the formation of the final complex .

Major Products Formed

The major product formed from these reactions is this compound, a stable complex that can be used for PET imaging. The final product is purified to remove any unreacted precursors and by-products, ensuring high purity and efficacy .

Applications De Recherche Scientifique

Flotufolastat F18 gallium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a radiotracer in various chemical studies to investigate reaction mechanisms and kinetics.

Biology: Employed in biological research to study the distribution and localization of PSMA in tissues.

Medicine: Primarily used in the diagnosis and management of prostate cancer through PET imaging. .

Industry: Utilized in the development and testing of new diagnostic agents and imaging technologies

Mécanisme D'action

Flotufolastat F18 gallium exerts its effects by binding to PSMA, a protein overexpressed on the surface of prostate cancer cells. The compound has a high binding affinity (IC50 = 4.4 nM) for PSMA, allowing it to selectively target and bind to PSMA-positive cells. Once bound, the complex is internalized into the cells, enabling the detection of PSMA-positive lesions through PET imaging. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma photons that are detected by the PET scanner, creating detailed images of the targeted lesions .

Comparaison Avec Des Composés Similaires

Flotufolastat F18 gallium is unique compared to other similar compounds due to its high binding affinity for PSMA and its use of fluorine-18 as the radioactive isotope. Similar compounds include:

Propriétés

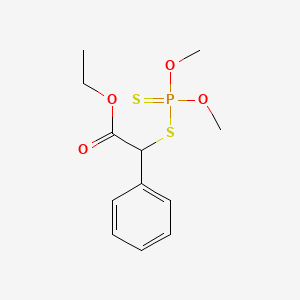

Formule moléculaire |

C63H96FGaN12O25Si |

|---|---|

Poids moléculaire |

1537.3 g/mol |

Nom IUPAC |

gallium;(2S)-2-[[(1S)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[[4-[[(5R)-5-carboxylato-5-[[(2R)-2-[[(4S)-4-carboxylato-4-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioate;hydron |

InChI |

InChI=1S/C63H99FN12O25Si.Ga/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82;/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101);/q;+3/p-3/t40-,41-,42+,43+,44-,45+;/m1./s1/i64-1; |

Clé InChI |

OJPQWJNFDOFXTN-WRFPGERRSA-K |

SMILES isomérique |

[H+].[H+].[H+].[H+].[H+].[H+].CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])NC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)[18F].[Ga+3] |

SMILES canonique |

[H+].[H+].[H+].[H+].[H+].[H+].CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])NC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])NC(=O)CCC(C(=O)[O-])N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)F.[Ga+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride](/img/structure/B10861031.png)

![(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B10861038.png)

![potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B10861049.png)

![2-Oxazolidinone, 3-[2-[[(1R)-1-[5-(4-fluoro-3-methylphenyl)-2-pyrimidinyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B10861056.png)

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10861081.png)